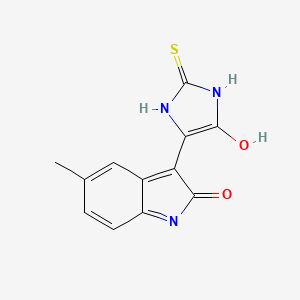

![molecular formula C22H16N4O3 B5502138 2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to "2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone," often involves metal-free annulation processes, utilizing 2-nitrobenzyl alcohols and tetrahydroisoquinolines or similar precursors under conditions that favor the formation of the quinazolinone core. Such methodologies highlight the versatility and efficiency of synthesizing these compounds, accommodating a broad range of functional groups (Ly et al., 2021).

Molecular Structure Analysis

The molecular structure of quinazolinones can be characterized using various spectroscopic techniques, including ultraviolet (UV)–visible light spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and NMR spectroscopy. These methods provide valuable insights into the ligand coordination, crystal system, and overall molecular architecture, facilitating a deeper understanding of their chemical behavior and interactions (Ashok et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, reflecting their rich chemistry and potential for functionalization. These reactions include metal-free synthesis approaches, cyclizations, and condensations, often catalyzed by acids or bases, and can lead to a wide range of derivatives with diverse chemical properties. The reactivity of the quinazolinone core towards different reagents and conditions underscores its utility in synthetic chemistry (Cheng et al., 2013).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting points, and crystallinity, can vary significantly depending on their substitution patterns and molecular structure. These properties are crucial for understanding their behavior in different environments and for their application in various fields, including material science and pharmaceuticals.

Chemical Properties Analysis

Quinazolinones exhibit a broad range of chemical properties, including their reactivity towards nucleophiles and electrophiles, redox behavior, and photophysical properties. Their chemical versatility is further demonstrated by their ability to undergo transformations such as oxidation, reduction, and cyclization reactions, making them valuable scaffolds in organic synthesis and medicinal chemistry (Gopalaiah et al., 2017).

Scientific Research Applications

Synthesis and Characterization

2-(2-Methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone and its derivatives are synthesized through various chemical processes. For instance, solid-phase synthesis methods have been developed for creating a wide range of substituted 2-amino-4(3H)-quinazolinones with diverse structural variations, showcasing the compound's versatility in synthetic chemistry (Kundu et al., 2005). Additionally, novel synthetic pathways involve the base-catalyzed condensation of specific ketones in liquid ammonia, leading to various derivatives including 1-hydroxy-2,2-dimethyl-1,2-dihydro-4-quinazolone, highlighting innovative approaches to accessing quinazolinone frameworks (Yamaguchi, 1976).

Anticancer and Antimicrobial Activity

Some 4(3H)-quinazolinone derivatives exhibit promising biological activities. For example, the synthesis and characterization of Cd(II), Ni(II), Zn(II), and Cu(II) complexes of a specific 4(3H)-quinazolinone-derived Schiff base have been conducted, showing significant in vitro anticancer activity against human cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Ashok et al., 2020). Moreover, certain 2-thio-substituted quinazolinone derivatives have shown potent antitubercular activity, indicating their usefulness in combating tuberculosis (Jian et al., 2020).

Material Science and Corrosion Inhibition

Quinazolinone derivatives also find applications in material science, such as in corrosion inhibition. For instance, new compounds derived from quinazolinone have been evaluated for their efficiency against mild steel corrosion in acidic media, demonstrating their potential as corrosion inhibitors (Errahmany et al., 2020).

Synthetic Methodology Development

Advancements in synthetic methods for quinazolinones have been made, including one-pot synthesis approaches from anthranilamides and aldehydes, facilitated by specific catalysts and oxidative dehydrogenation. These methods highlight the ongoing development of efficient synthetic routes for quinazolinone derivatives, contributing to their accessibility for further research and application (Cheng et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2-methylphenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c1-15-8-2-4-10-17(15)21-24-19-12-6-5-11-18(19)22(27)25(21)23-14-16-9-3-7-13-20(16)26(28)29/h2-14H,1H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFXCSXURBKJBM-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)